5-(Dimethyl-1,2-oxazol-4-YL)thiophene-2-carboxylic acid

Description

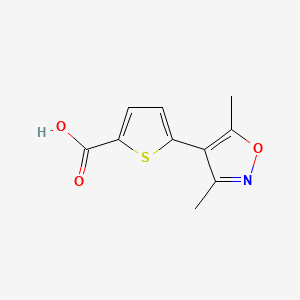

5-(Dimethyl-1,2-oxazol-4-YL)thiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene core substituted at the 2-position with a carboxylic acid group and at the 5-position with a dimethyl-1,2-oxazole moiety. This structure combines electron-rich aromatic systems (thiophene and oxazole) with a polar carboxylic acid group, making it a versatile scaffold for pharmaceutical and materials science applications.

Properties

Molecular Formula |

C10H9NO3S |

|---|---|

Molecular Weight |

223.25 g/mol |

IUPAC Name |

5-(3,5-dimethyl-1,2-oxazol-4-yl)thiophene-2-carboxylic acid |

InChI |

InChI=1S/C10H9NO3S/c1-5-9(6(2)14-11-5)7-3-4-8(15-7)10(12)13/h3-4H,1-2H3,(H,12,13) |

InChI Key |

CBPINHGPYTYPCU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=CC=C(S2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethyl-1,2-oxazol-4-YL)thiophene-2-carboxylic acid typically involves the condensation of appropriate precursors. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethyl-1,2-oxazol-4-YL)thiophene-2-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxazole ring can be reduced to form oxazolines.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the 2-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorosulfonic acid (ClSO3H).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, oxazolines, and various substituted thiophene derivatives .

Scientific Research Applications

5-(Dimethyl-1,2-oxazol-4-YL)thiophene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Key analogues include:

- 5-(5-Methylthiophen-2-yl)-1,2-oxazole-4-carboxylic acid (CAS 1537125-82-8): Differs in the substitution pattern, with a methyl group on the thiophene ring and a non-dimethylated oxazole. This compound is marketed for medicinal purposes, suggesting comparable bioactivity profiles .

- 5-(4-Chlorophenyl)-3-[pyrrolopyrimidine]-thiophene-2-carboxylic acid derivatives : These compounds (e.g., compounds 16 and 19b in ) replace the oxazole with pyrrolopyrimidine or triazolopyrimidine moieties. They exhibit potent anticancer activity, surpassing doxorubicin in efficacy, highlighting the importance of heterocyclic substituents in modulating biological activity .

Table 1: Structural and Functional Comparisons

Physicochemical Properties

- Solubility : The carboxylic acid group enhances aqueous solubility, but the dimethyl-oxazole may reduce it compared to more polar analogues (e.g., sulfonamide-containing 4b ). Hydrogen bonding patterns (as discussed in ) are critical for crystal packing and stability .

- Synthetic Accessibility : The oxazole-thiophene linkage likely requires regioselective coupling (e.g., Suzuki-Miyaura), similar to methods used for pyrrolopyrimidine-thiophenes in . Dimethyl substitution on oxazole may complicate purification due to increased steric hindrance .

Pharmacokinetic Considerations

While direct ADME data are unavailable, analogues suggest:

- Toxicity : Dimethyl groups may reduce reactivity compared to chlorophenyl substituents (e.g., compound 16 ), which could lower off-target effects .

Biological Activity

5-(Dimethyl-1,2-oxazol-4-YL)thiophene-2-carboxylic acid (CAS No. 1824304-49-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, chemical properties, and biological activity, focusing on its implications in drug discovery and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 223.25 g/mol. The compound features a thiophene ring substituted with a dimethyl oxazole moiety and a carboxylic acid group, which may contribute to its biological activity.

Synthesis

The synthesis of this compound involves the reaction of thiophene derivatives with dimethyl isoxazole under controlled conditions. Various methodologies have been explored to optimize yield and purity, including the use of microwave-assisted synthesis and solvent-free conditions.

Biological Activity Overview

Research indicates that compounds containing both thiophene and oxazole functionalities exhibit a range of biological activities, including:

- Anticancer Activity : Studies have shown that derivatives similar to this compound can induce apoptosis in various cancer cell lines. For example, compounds with similar structures have demonstrated IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cells .

- Antimicrobial Activity : The presence of the oxazole ring has been associated with enhanced antimicrobial properties. In vitro studies suggest that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria .

Anticancer Studies

A significant body of research focuses on the anticancer properties of thiophene derivatives. For instance:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 15.0 | Induction of apoptosis |

| Similar Thiophene Derivative | U937 | 10.0 | Cell cycle arrest |

These findings suggest that the compound may act through mechanisms involving apoptosis and cell cycle regulation.

Antimicrobial Studies

In antimicrobial evaluations:

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| Similar Thiophene Derivative | S. aureus | 16 µg/mL |

The results indicate promising antimicrobial activity, particularly against pathogenic bacteria.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound:

- Case Study on Breast Cancer : A study evaluated the effects of a series of thiophene derivatives on MCF-7 cells, revealing that certain modifications to the structure enhanced cytotoxicity and induced apoptotic pathways.

- Case Study on Bacterial Resistance : Research into the antimicrobial properties showed that these compounds could effectively combat resistant strains of bacteria, suggesting their potential role in developing new antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.